The table below summarizes two efficient biocatalytic processes for synthesizing (S)-NBHP with high enantiomeric excess (ee), which is crucial for the efficacy and safety of the final drug [1] [2].
| Feature | Process 1: Recombinant E. coli Co-expressing TbADH & BsGDH | Process 2: Carbonyl Reductase (YDR541C) from *S. cerevisiae* |
|---|---|---|
| Key Enzyme(s) | Alcohol Dehydrogenase from Thermoanaerobacter brockii (TbADH); Glucose Dehydrogenase from Bacillus subtilis (BsGDH) [1] | Carbonyl Reductase (YDR541C) [2] |
| Co-factor Regeneration | Internal, via BsGDH and glucose cosubstrate [1] | Internal, via Glucose Dehydrogenase (GDH) and glucose cosubstrate [2] |
| Reaction System | Aqueous phosphate buffer [1] | Ethyl caprylate-water biphasic system [2] |
| Optimal Substrate Concentration | 500 mM [1] | 1200 mM [2] |
| Reported Conversion | 96.2% [1] | >99% [2] |
| Enantiomeric Excess (ee) | >99% [1] | >99.5% [2] |
| Space-Time Yield | ~774 g L⁻¹ d⁻¹ [1] | Not specified |
| Reaction Time | 3 hours [1] | 6 hours [2] |
The following diagram illustrates the core concept shared by these biocatalytic processes, where an enzyme reduces a prochiral ketone to a chiral alcohol while a coenzyme is regenerated in situ.
Diagram of the coupled enzyme system for asymmetric synthesis of (S)-NBHP.
Here is a detailed protocol based on the whole-cell biocatalytic process using recombinant E. coli [1].
These modern biocatalytic methods offer significant improvements over traditional chemical synthesis:
The table below summarizes the core inhibitory activity of N-piperidine Ibrutinib hydrochloride against Bruton's Tyrosine Kinase (BTK):
| BTK Kinase Type | IC50 (nM) | Experimental Context |
|---|---|---|
| Wild-Type (WT) BTK [1] [2] [3] | 51.0 nM | In vitro kinase inhibition assay |
| C481S Mutant BTK [1] [2] [3] | 30.7 nM | In vitro kinase inhibition assay |
The provided IC50 data originates from standard in vitro kinase inhibition assays [2]. This compound is notably used as a BTK ligand in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1] [4]. When used in this context, it provides the warhead that binds to the BTK protein, which is then tagged for degradation by the cell's proteasome system. Several potent PROTAC BTK degraders, such as SJF620, have been developed using this compound, demonstrating high degradation efficiency (e.g., DC50 of 7.9 nM for SJF620) [1] [4].
The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that BTK is part of, and the point of inhibition for this compound.
BCR signaling pathway and the inhibition point of N-piperidine Ibrutinib HCl.
For researchers working with this compound, the following practical information is available:
The following table compiles the solubility values for N-piperidine Ibrutinib hydrochloride in different solvents, as reported by commercial suppliers.
| Source | DMSO | Water | Ethanol |
|---|---|---|---|
| Selleckchem [1] | 11 mg/mL (26.01 mM) | 85 mg/mL | Insoluble |
| MedChemExpress [2] | 100 mg/mL (236.46 mM) | 50 mg/mL (118.23 mM) | Information missing |
| CD Bioparticles [3] [4] | 100 mg/mL (236.46 mM) | 50 mg/mL (118.23 mM) | Information missing |
| TargetMol [5] | 80 mg/mL (189.16 mM) | 30 mg/mL (70.94 mM) | Information missing |
For research use, here are detailed methodologies for preparing stock solutions and formulations based on the supplier data.
For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below is a general protocol adapted from supplier recommendations [2] [5].
Workflow for preparing an in vivo formulation from a DMSO stock solution.
A specific example for preparing a 3.3 mg/mL working solution is as follows [5]:
Bruton's tyrosine kinase (BTK) has emerged as a clinically validated therapeutic target for B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) [1] [2]. The development of covalent BTK inhibitors such as ibrutinib has revolutionized treatment paradigms, but clinical efficacy is often limited by acquired resistance mutations (notably the C481S mutation) and off-target effects due to limited selectivity profiles [1] [3]. PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic modality that addresses these limitations through event-driven pharmacology rather than traditional occupancy-driven inhibition [2]. These heterobifunctional molecules recruit the target protein to E3 ubiquitin ligases, facilitating ubiquitination and subsequent proteasomal degradation, thereby eliminating both enzymatic and scaffolding functions of the target [3].
The unique mechanism of PROTACs offers significant advantages for targeting BTK, particularly in addressing the C481S resistance mutation and achieving enhanced selectivity compared to conventional inhibitors [1]. N-piperidine ibrutinib hydrochloride serves as a critical building block in BTK-targeted PROTAC development, functioning as a potent reversible BTK inhibitor with demonstrated activity against both wild-type and C481S mutant BTK (IC₅₀ values of 51.0 nM and 30.7 nM, respectively) [4]. This application note provides detailed synthetic methodologies, characterization protocols, and structure-activity relationship insights for researchers developing BTK degraders based on this promising chemical scaffold.
The synthesis of this compound-based PROTACs follows a modular approach that incorporates appropriate E3 ligase ligands through strategically designed linkers. The synthetic pathway begins with the preparation of the BTK-binding warhead, which is subsequently conjugated to E3 ligase ligands through various linkers [2]. The synthetic procedure for the core this compound scaffold (C₂₂H₂₃ClN₆O, MW: 422.91) follows established routes with modifications to incorporate the pivotal piperidine moiety that enables linker attachment [4].
For PROTAC assembly, the most effective synthetic strategy employs solid-phase organic synthesis (SPOS) to facilitate efficient conjugation of the BTK warhead to E3 ligase ligands [5]. This approach utilizes designed intermediate resins with pre-attached E3 ligands, allowing for diversification of linker length and composition. The general procedure involves:
This SPOS methodology enables rapid generation of PROTAC libraries with diverse linker compositions, including triazole, amide, and urea connections, which significantly influence degradation efficacy and physicochemical properties [5].
Comprehensive characterization of intermediates and final PROTAC compounds is essential for ensuring compound identity and purity. The following analytical methods should be employed:
Proper storage conditions are critical for maintaining compound integrity. PROTAC solutions in DMSO should be stored at -20°C with protection from light, and repeated freeze-thaw cycles should be minimized to prevent degradation [4].
Purpose: To quantify concentration-dependent BTK degradation by PROTAC compounds in relevant cell lines.
Materials:
Procedure:
Table 1: Degradation Potency of Representative BTK PROTACs
| Compound | BTK Warhead | E3 Ligand | Linker Type | DC₅₀ (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| PTD10 | GDC-0853 | Pomalidomide | PEG-based | 0.5 | >95 | Ramos [1] |
| SJF620 | N-piperidine Ibrutinib | Pomalidomide | Flexible | 7.9 | >90 | Ramos [4] |
| 3e | ARQ-531 | Pomalidomide | Rigid | 7.0 | 96 | JeKo-1 [2] |
| P13I | Ibrutinib | VHL | Flexible | ~10 | >90 | Ramos [1] |
| MT-802 | Ibrutinib | CRBN | Flexible | ~10 | >99 | CLL patient cells [4] |
Purpose: To evaluate functional consequences of BTK degradation on cell viability and programmed cell death.
Cell Viability Protocol:
Apoptosis Detection Protocol:
Purpose: To demonstrate and quantify formation of productive BTK-PROTAC-E3 ligase ternary complexes.
Procedure:
The linker component of PROTACs serves as a critical determinant of degradation efficacy by spatially positioning the E3 ligase relative to the target protein for productive ubiquitin transfer. Systematic investigation of linker structure has revealed several key design principles:
Table 2: Impact of Linker Design on PROTAC Properties
| Linker Characteristic | Structural Features | Degradation Efficacy | Metabolic Stability | Solubility |
|---|---|---|---|---|
| Flexible alkyl | Saturated carbon chains | Moderate | Low | Low |
| PEG | Ethylene glycol units | High | Low to moderate | High |
| Rigid unsaturated | Alkyne, aromatic rings | High to very high | High | Moderate |
| Hybrid | Combination of flexible and rigid elements | High | Moderate to high | Variable |
The selection of BTK-binding warheads significantly influences degradation selectivity and resistance profile:
Diagram 1: BTK PROTAC Design Strategy illustrating the critical components and their relationships in developing effective degraders.
Purpose: To evaluate and optimize the metabolic stability of BTK PROTACs for improved pharmacokinetic properties.
Protocol for Liver Microsome Assay:
Strategies for Improving Metabolic Stability:
The development of BTK-targeting PROTACs based on this compound represents a promising strategy to overcome limitations of conventional BTK inhibitors, particularly in addressing resistance mutations and improving selectivity profiles. The application notes and protocols provided herein establish a comprehensive framework for synthesizing, characterizing, and evaluating these novel therapeutic agents.
Key advantages of the this compound warhead include its reversible binding mechanism, which maintains potency against the C481S resistance mutation, and its favorable physicochemical properties that facilitate PROTAC design [4]. The integration of rigid linker structures and optimized E3 ligase recruitment elements has yielded PROTAC compounds with exceptional degradation potency (sub-nanomolar DC₅₀ values) and improved metabolic stability profiles suitable for in vivo administration [2].
Future development efforts should focus on further optimizing pharmacokinetic properties, enhancing tissue specificity, and exploring combination therapies with conventional BTK inhibitors or other targeted agents. Additionally, the continued investigation of ternary complex structures will provide valuable insights for rational design of next-generation BTK degraders with enhanced efficiency and selectivity.
The table below consolidates the key available biochemical data for N-piperidine Ibrutinib hydrochloride [1] [2] [3].
| Parameter | Value | Notes / Assay |
|---|---|---|
| Molecular Weight | 422.91 g/mol | Molecular Formula: C₂₂H₂₃ClN₆O [1] [2] |
| CAS Number | 2231747-18-3 | [1] [2] |
| Purity | 98.06% - 99.09% | Varies by supplier and batch [1] [3]. |
| IC₅₀ (WT BTK) | 51.0 nM | In vitro kinase inhibition assay [1] [3]. |
| IC₅₀ (C481S BTK) | 30.7 nM | In vitro kinase inhibition assay [1] [3]. |
| Solubility (DMSO) | 100 mg/mL (236.46 mM) | Handling Instructions: Hygroscopic DMSO can impact solubility [1]. |
| Solubility (Water) | 50 mg/mL (118.23 mM) | Requires ultrasonic and warming to 60°C [1]. |
| Primary Application | BTK ligand for PROTAC synthesis | Used to create degraders like SJF620 [1]. |
A critical piece of data you requested is not available in the current search results:
This compound is primarily used as a building block for BTK-targeting Proteolysis-Targeting Chimeras (PROTACs). Its main value lies in its ability to bind reversibly to both wild-type and the C481S-mutant form of BTK, which is a common resistance mechanism against earlier covalent inhibitors like ibrutinib [1] [4].
Since the full protocol for SJF620 is not available, here is a generalized workflow for evaluating a BTK-targeting PROTAC, which you can adapt.
N-piperidine Ibrutinib hydrochloride is a reversible derivative of the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib. Its primary characterized activity is in biochemical kinase inhibition assays [1] [2].
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values:
| Target Kinase | IC₅₀ Value | Assay Type |
|---|---|---|
| Wild-Type (WT) BTK | 51.0 nM | In vitro kinase inhibition assay [1] [2] |
| C481S Mutant BTK | 30.7 nM | In vitro kinase inhibition assay [1] [2] |
This data indicates that the compound is a potent inhibitor of both WT BTK and the C481S mutant, which is a common site of resistance to first-generation covalent BTK inhibitors [3]. The compound is also noted for its use as a BTK-targeting ligand in the synthesis of PROTAC degraders [1].
Ba/F3 cells are a murine pro-B cell line widely used in kinase research and drug discovery. Their key characteristic is interleukin-3 (IL-3) dependent growth. When engineered to express constitutively active oncogenic kinases like BTK, they proliferate independently of IL-3, creating a powerful system for evaluating kinase-specific inhibitor efficacy [4].
The following diagram outlines the core workflow for utilizing these cells in inhibitor studies:
This protocol outlines the general steps for assessing the effect of a BTK inhibitor on the proliferation of BTK-transformed Ba/F3 cells, adaptable for testing this compound.
1. Cell Line Preparation
2. Cell Seeding and Compound Treatment
3. Viability Measurement
4. Data Analysis
Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway [1]. BTK is overexpressed in many subtypes of B-cell lymphoma, and its inhibition disrupts cellular signals for proliferation, differentiation, and apoptosis [1]. Ibrutinib has shown excellent antitumor activity and is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), and others [1].
(S)-N-Boc-3-hydroxypiperidine (S-NBHP) is a critical chiral intermediate in the synthesis of Ibrutinib [2] [3]. The stereochemical integrity of this piperidine derivative is essential for the drug's activity, making its efficient and enantioselective production a high priority in pharmaceutical manufacturing.
The following diagram illustrates the mechanism of action of Ibrutinib and the central role of the BCR signaling pathway in B-cell lymphoma, which S-NBHP helps to target.
Diagram 1: Simplified mechanism of Ibrutinib. Ibrutinib covalently binds to BTK, inhibiting downstream signaling pathways critical for tumor cell survival and proliferation [1].
The conventional chemical synthesis of S-NBHP often faces challenges such as lengthy synthetic routes, low yields, and moderate enantioselectivity [2]. Asymmetric bioreduction using engineered enzymes or whole cells presents a superior alternative, offering high stereoselectivity, mild reaction conditions, and 100% theoretical yield [4] [2].
A major hurdle in enzymatic asymmetric reduction is the dependency on expensive coenzymes (NAD(P)H). A practical solution is the use of "designer cells"—recombinant E. coli engineered to co-express two key enzymes [5] [4]:
This dual-enzyme system allows for a cost-effective and efficient synthesis in a single reaction vessel.
The overall process for the synthesis of S-NBHP using this biocatalytic approach is outlined below.
Diagram 2: Overall experimental workflow for the production of S-NBHP using recombinant E. coli. [5] [4]
The "designer cell" approach has demonstrated remarkable efficiency. The table below summarizes key performance metrics from recent studies.
Table 1: Performance Summary of Optimized S-NBHP Biocatalytic Synthesis [5] [4]
| Parameter | Performance Metric |
|---|---|
| Substrate Concentration | 500 mM |
| Reaction Time | 3 hours |
| Conversion | 96.2% |
| Enantiomeric Excess (ee) | >99% |
| Space-Time Yield | ~774 g L⁻¹ d⁻¹ |
| Cofactor Requirement | No external addition needed |
Different biocatalytic systems have been explored for this transformation. The following table compares several reported methods.
Table 2: Comparison of Different Biocatalytic Systems for S-NBHP Synthesis
| Biocatalyst System | Max Substrate Concentration | Conversion / Yield | ee (%) | Key Features / Reference |
|---|---|---|---|---|
| Recombinant E. coli (TbADH + BsGDH) | 500 mM | 96.2% (3 h) | >99 | High space-time yield; in situ cofactor regeneration [5] [4] |
| Carbonyl Reductase (YDR541C) from S. cerevisiae | 1200 mM | >99% (6 h) | >99.5 | Biphasic system (ethyl caprylate/water) alleviates product inhibition [2] |
| Carbonyl Reductase from C. parapsilosis + GDH | 100 g/L (~500 mM) | 97.8% | 99.8 | Effective in both aqueous and water/butyl acetate systems [3] |
| Commercial Ketoreductase (KRED) Library | 100 g/L (fed-batch) | 97.7% (24 h) | >99 | Fed-batch strategy required [2] |
The use of recombinant E. coli co-expressing TbADH and BsGDH provides a robust, efficient, and scalable process for the synthesis of the Ibrutinib intermediate S-NBHP. This protocol highlights the power of combining asymmetric bioreduction with internal cofactor regeneration to achieve high volumetric productivity and excellent stereoselectivity without the cost of exogenous cofactors, representing a significant advancement for green and sustainable pharmaceutical manufacturing.
Product Identification
Stability and Storage Conditions To ensure the chemical integrity of N-piperidine Ibrutinib hydrochloride, adhere to the following storage conditions, which are summarized from supplier documentation and supporting research.
Table 1: Storage Specifications for this compound
| Parameter | Specification | Rationale & Supporting Evidence |
|---|---|---|
| Long-Term Storage | -20°C, sealed container [2] | Preserves chemical integrity over multi-year period (3 years at -20°C powder) [3]. |
| Short-Term Storage | -20°C, sealed, protected from light and moisture [2] | Prevents degradation during frequent access; "sealed storage, away from moisture and light" is critical [2]. |
| Form-Specific Storage | Solid (powder) at -20°C [1] [3]; prepared solutions have limited stability [2] | Supplier specifies "-20°C (powder)" [1]. Solutions in DMSO: 1 month at -20°C, 6 months at -80°C (sealed, away from moisture/light) [2]. |
| Critical Degradation Factors | Moisture, Light, Temperature [2] | General Ibrutinib thermal degradation observed, forming impurities like "ibrutinib di-piperidine" and potential oligomers at elevated temperatures [4]. |
Handling and Operational Protocols
Reconstitution and Aliquoting
In-Use Stability Management
The following protocols can be used to verify the stability of this compound under various storage conditions.
Protocol 1: Chemical Stability Analysis via UPLC-MS
Protocol 2: Physical Stability and Solubility Check
Thermal stress studies on Ibrutinib provide context for potential degradation routes of its derivative, this compound. Research indicates that temperature is a key parameter controlling Ibrutinib degradation, which can lead to the formation of a di-piperidine impurity and potential polymerization, increasing the molecular weight of the degradation products [4]. This degradation pathway is a known concern during the manufacturing and storage of APIs.
The following diagram illustrates the relationship between stress factors and the potential degradation outcomes for this compound class, based on the identified research:
Here are answers to some specific synthesis challenges you might encounter:
1. How can I improve the low yield in the asymmetric synthesis of the (S)-N-Boc-3-hydroxy piperidine chiral intermediate?
A low yield in this step is often due to inefficient biocatalyst activity or an inadequate cofactor regeneration system. Using engineered "designer cells" can simultaneously address both issues.
2. What is an efficient alternative to the Mitsunobu reaction for coupling the pyrimidine and piperidine rings?
The traditional Mitsunobu reaction can be problematic on an industrial scale due to the use of expensive reagents (DIAD) and the genotoxic nature of triphenylphosphine (TPP), which complicates purification [2]. A pre-activation strategy is a robust alternative.
3. How can I reduce impurities and increase yield during the final acrylation step to form Ibrutinib API?
Using acrylic acid with a coupling agent, instead of the highly reactive and unstable acryloyl chloride, can minimize polymerization and other side reactions that lead to impurities [2].
The table below summarizes the key parameters and outcomes from two different optimization approaches for Ibrutinib synthesis.
| Optimization Focus | Chiral Intermediate Synthesis [1] | Core Structure Coupling [3] |
|---|---|---|
| Key Strategy | Whole-cell biocatalysis with internal cofactor recycling | Continuous flow technology in a microchannel reactor |
| Critical Parameters | - Substrate concentration: 500 mM
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues, based on the synthesis steps discussed.
The solubility of N-piperidine Ibrutinib hydrochloride in various solvents is a critical starting point for planning a recrystallization. The following data is compiled from supplier documentation [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | ~85 mg/mL | (Soluble) |
| DMSO | ~11 mg/mL to ~100 mg/mL | Concentration varies by source; hygroscopic. |
| Ethanol | Insoluble | Potential anti-solvent for recrystallization. |
| Methanol | Information missing | N/A |
Based on the solubility profile, here are two potential strategies you could explore in the lab. Please treat these as starting points for method development, as they have not been explicitly documented for this specific compound.
Strategy 1: Solvent-Anti-solvent Recrystallization This is often the most straightforward approach for water-soluble compounds.
Strategy 2: Thermal Recrystallization from Aqueous Solution
This workflow visualizes the decision-making process for these strategies:
The compound oils out instead of crystallizing. This is a common issue. Try:
How can I monitor the purity of the crystals?
The product is isolated as an amorphous solid. The described methods are designed to produce crystals. If an amorphous form is obtained, it suggests the crystallization conditions need optimization. You can try:
I hope this compilation of data and proposed strategies provides a solid foundation for your experimental work. The high solubility in water is a very positive indicator that a viable recrystallization protocol can be established.
The table below summarizes the key characteristics of this compound as a reference [1] [2].
| Property | Specification |
|---|---|
| Molecular Weight | 422.91 g/mol [1] [2] |
| Chemical Formula | C₂₂H₂₃ClN₆O [2] |
| CAS No. | 2231747-18-3 [1] [2] |
| Mechanism of Action | Potent, reversible BTK inhibitor [1] [2] |
| IC₅₀ (WT BTK) | 51.0 nM [1] [2] |
| IC₅₀ (C481S BTK) | 30.7 nM [1] [2] |
| Recommended Storage | -20°C, sealed storage, away from moisture and light [2] |
Understanding the degradation pathways of the parent compound, Ibrutinib, provides critical insights for handling its derivative.
Here are answers to common experimental issues and recommended protocols.
Q1: How should I prepare and store stock solutions of this compound to ensure stability?
Q2: I suspect my compound has degraded. How can I confirm this?
Q3: What is the best way to set up a bioassay to measure the potency of this compound?
The following workflow outlines the key stages of bioassay development and validation:
The table below summarizes two fundamental techniques for analyzing your compound.
| Technique | Primary Application | Key Parameters for Ibrutinib Analogs |
|---|
| UV-Vis Spectroscopy | Quantification of drug in bulk & dosage forms [5] | Solvent: Methanol λ_max: 260 nm Linearity Range: 8-12 μg/mL LOD/LOQ: 0.08 μg/mL & 0.24 μg/mL [5] | | LC-MS/MS | Identification & structural elucidation of degradants [3] | Column: C18 (e.g., ACQUITY BEH C18) Mobile Phase: Gradient of buffer (e.g., Ammonium bicarbonate) and organic solvent (e.g., Acetonitrile) [3] |
Here are some technical questions and answers formulated from the research that could fit into a technical support context.
Q1: What are efficient biocatalytic methods for synthesizing (S)-N-Boc-3-hydroxypiperidine, a key intermediate of Ibrutinib?
A: A highly efficient method uses a carbonyl reductase (YDR541C) from Saccharomyces cerevisiae to asymmetrically reduce N-Boc-piperidin-3-one (NBPO) [1].
Q2: What are the advantages of enzymatic cofactor regeneration using NAD(P)H oxidases?
A: NADH and NADPH oxidases (NOX) are enzymes that catalyze the oxidation of NAD(P)H to NAD(P)+, providing a clean and efficient method for cofactor regeneration in dehydrogenase-coupled reactions [2]. This is essential to reduce the cost of using stoichiometric amounts of expensive cofactors.
The table below summarizes the applications of this regeneration system in the synthesis of various valuable compounds, demonstrating its versatility [2].
| Target Product | Enzyme Coupled with NOX | Key Performance Metric |
|---|---|---|
| L-tagatose | Galactitol Dehydrogenase (GatDH) | Up to 90% yield [2] |
| L-xylulose | Arabinitol Dehydrogenase (ArDH) | Up to 93% conversion [2] |
| L-gulose | Mannitol Dehydrogenase (MDH) | 5.5 g/L volumetric titer [2] |
| L-sorbose | Sorbitol Dehydrogenase (SlDH) | Up to 92% yield [2] |
Q3: How can I improve the performance of a biocatalytic reduction using an engineered alcohol dehydrogenase (ADH)?
A: The characterization of an engineered Lactobacillus kefir ADH variant (Lk-ADH Prince) provides a good case study for optimizing a bioreduction protocol [3].
The table below summarizes several efficient biocatalytic systems reported for the asymmetric reduction of N-Boc-piperidin-3-one (NBPO) to (S)-NBHP.
| Enzyme / System | Source / Type | Cofactor Regeneration | Max Substrate Concentration | Conversion / ee | Key Feature / Reference |
|---|---|---|---|---|---|
| ChKRED03 | Chryseobacterium sp. | GDH/Glucose | 200 g/L (∼1.1 M) | >99% / >99% | High productivity; complete conversion in 3h [1] |
| YDR541C | S. cerevisiae | GDH/Glucose in Ethyl Caprylate-Water system | 1200 mM | >99% / >99.5% | Biphasic system alleviates product inhibition [2] |
| Co-expression System | E. coli with KRED & GDH | Internal GDH/Glucose | 500 mM | 96.2% / >99% | No external cofactor needed; "designer cells" [3] |
| ReCR Y54F | R. erythropolis | (R/S)-2-Octanol oxidation | 1.5 M | 95.92% / N/R | Substrate-coupled regeneration; organic solvent tolerance [4] |
| TbADH & BsGDH | T. brockii & B. subtilis | GDH/Glucose | 500 mM | 96.2% / >99% | High space-time yield (~774 g L⁻¹ d⁻¹) [3] |
Here are detailed methodologies for two of the most common and effective approaches.
This method is noted for its high productivity and speed [1].
This system simplifies the process by eliminating the need for external cofactor and separate enzyme preparations [5] [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Cofactor depletion | Ensure a robust regeneration system (e.g., sufficient GDH and glucose). |
| Enzyme inhibition by high substrate/product | Use a biphasic system (e.g., ethyl caprylate-water) [2] or switch to a more robust enzyme like ReCR Y54F that tolerates organic solvents [4]. | |
| Sub-optimal enzyme activity ratio | For co-expression systems, optimize the expression levels of KRED and GDH to achieve a balanced activity ratio [5]. | |
| Insufficient ee (Enantioselectivity) | Enzyme with inherent low selectivity | Screen for KREDs with strict (S)-stereoselectivity, such as ChKRED03 [1], YDR541C [2], or ReCR [4]. |
| Poor Solubility of Substrate | High substrate loading | Employ a biphasic reaction system or add a water-miscible co-solvent like 2-propanol, noting that high concentrations may inhibit some enzymes [4]. |
| Scale-up Challenges / Cost | High cost of external cofactors (NADP+) | Use a co-expression system where the cofactor is regenerated internally, eliminating the need for external addition [3]. |
The following diagram illustrates the decision-making process for setting up and optimizing your asymmetric reduction experiment, based on the information presented above.
I hope this technical support guide helps you successfully implement and optimize the asymmetric reduction process in your laboratory.
Here are detailed methodologies for constructing and using recombinant E. coli BL21(DE3) strains to produce enzymes critical for synthesizing Ibrutinib intermediates.
The core of the process involves constructing a system to co-express a target enzyme (like a ketoreductase, KRED, or alcohol dehydrogenase, ADH) with a cofactor-regenerating enzyme (like glucose dehydrogenase, GDH).
Optimizing the growth conditions is crucial for high yields of soluble, active enzyme.
After expression, you need to confirm and quantify enzyme production.
The following table summarizes critical parameters and their optimized ranges as reported in the literature for efficient enzyme expression and catalysis.
| Parameter | Optimized Condition / Value | Purpose / Impact |
|---|---|---|
| IPTG Concentration | 0.025 - 0.1 mM [1] [3] | Induces protein expression while promoting solubility. |
| Induction Temperature | 16°C - 24°C [1] [4] | Enhances proper protein folding and soluble yield. |
| Induction Duration | 10 - 16 hours [1] [3] | Allows for sufficient protein production. |
| Reaction pH | pH 6.0 - 7.0 [2] [3] | Optimal for ketoreductase activity in the asymmetric reduction. |
| Reaction Temperature | 30°C - 40°C [3] | Balances high reaction rate with enzyme stability. |
| Substrate Concentration | Up to 500 - 1200 mM [3] [5] | High substrate loading for industrially relevant productivity. |
| Cofactor (NADP⁺) | Added in small amounts (e.g., 0.1-0.5 mM) or regenerated internally [3] | Essential for reduction reaction; GDH regenerates it using glucose. |
Here is a guide to diagnosing and resolving typical problems in recombinant protein expression and biocatalysis.
Q1: What are the advantages of using a co-expression system for KRED and GDH? A1: Co-expressing both enzymes in a single E. coli host simplifies biocatalyst preparation. It ensures efficient cofactor (NADPH) regeneration within the same cell, eliminates the need to prepare and mix two separate cell types, avoids cell membrane barrier effects, and can significantly improve overall catalytic efficiency and yield [1] [3].
Q2: My enzyme is expressed but inactive. What could be wrong? A2: Inactivity can stem from several issues:
Q3: How can I increase the solubility and stability of my recombinant protein? A3:
This guide addresses common challenges in co-expressing Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH) for enzymatic synthesis, a method relevant to the production of compounds like Ibrutinib intermediates [1] [2].
1. Why use a co-expression system for ADH and GDH? Co-expression allows for efficient cofactor regeneration. ADH catalyzes a reduction reaction, consuming the cofactor NAD(P)H. GDH simultaneously regenerates NAD(P)H from NAD(P)+ by oxidizing glucose, making the process catalytic with respect to the expensive cofactor and shifting the equilibrium toward the desired product [2].
2. What are the key advantages of this biocatalytic system?
3. What are common plasmid types used for co-expression? The choice depends on the host organism (e.g., E. coli, yeast). Common strategies include:
4. How is the reaction typically monitored?
Here is a structured table of common issues, their potential causes, and recommended solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Protein Expression | Weak promoter, inefficient ribosome binding site (RBS), codon bias, protein toxicity. | Optimize codon usage; test stronger inducible promoters (e.g., T7, pBAD); reduce expression temperature; use a solubility tag (e.g., MBP, Trx). |
| Incorrect Protein Folding / Inclusion Bodies | Aggregation due to rapid expression, missing chaperones. | Lower induction temperature and IPTG concentration; co-express molecular chaperones; refine lysis and solubilization protocols. |
| Low Total Activity / Poor Cofactor Recycling | Imbalanced expression levels of ADH and GDH, suboptimal reaction conditions. | Vary the gene order and RBS strength in the operon to balance expression; systematically optimize pH, temperature, and substrate concentration. |
| Enzyme Instability / Rapid Deactivation | Shear forces, protease degradation, oxidative damage. | Use enzyme immobilization techniques (e.g., Cross-Linked Enzyme Aggregates - CLEAs) [2]; add protease inhibitors (e.g., PMSF); work under an inert atmosphere. |
| Poor Whole-Cell Catalyst Performance | Low cell permeability to substrates/products, enzyme inhibition. | Permeabilize cells with low concentrations of CTAB or toluene; employ resting cells in buffer; use a fed-batch system to control substrate concentration. |
This protocol provides a general methodology for creating and testing an ADH-GDH co-expression system.
1. Plasmid Construction and Transformation
2. Small-Scale Expression and Cell Culture
3. Cell Harvesting and Preparation
4. Biocatalytic Reaction and Analysis
The diagram below visualizes the experimental workflow.
For persistent challenges, consider these advanced techniques commonly employed in industrial biocatalysis [2]:
The table below summarizes the core characteristics of both inhibitors.
| Feature | N-piperidine Ibrutinib hydrochloride | XMU-MP-3 |
|---|---|---|
| Chemical Type | Reversible Ibrutinib derivative [1] [2] | Potent, selective, non-covalent BTK inhibitor [3] [4] [5] |
| Binding Mode | Reversible (exact mode not specified in search results) [1] [2] | Non-covalent, Type-II inhibitor [3] [5] |
| Key Molecular Weight | 422.91 [1] | Information not provided in search results |
| Primary Research Application | Serves as a BTK ligand for synthesizing PROTAC degraders (e.g., SJF620) [2] | Tool compound and lead for drug development targeting ibrutinib-resistant C481S mutation [3] [5] |
The following table compares the experimental performance and binding characteristics of the two inhibitors.
| Aspect | This compound | XMU-MP-3 |
|---|---|---|
| Biochemical Potency (IC50) | WT BTK: 51.0 nM; C481S BTK: 30.7 nM [1] | WT BTK: 10.7 nM; C481S BTK: 17.0 nM [2] |
| Cellular Anti-proliferative Activity | Information not provided in search results | BTK-Ba/F3 cells: IC50 of 11.4 nM [2] |
| Activity Against Resistance Mutations | Retains potency against C481S mutation [1] | Effectively inhibits C481S mutation in vitro and in vivo; less potent against T474M gatekeeper mutation [3] [2] [5] |
| Binding Site | Information not provided in search results | Binds independently of C481; typical Type-II binding mode, stabilizing an inactive kinase conformation [3] [5] |
| Selectivity | Information not provided in search results | Reported as selective; negligible effects on parental Ba/F3 cells (IC50 >10 µM) [2] |
For your experimental work, here are the core methodologies used to generate the data for these inhibitors:
The distinct profiles of these inhibitors make them suitable for different research applications:
To better understand the context of this research, the following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition.
The table below summarizes the key experimental data for the BTK degraders, allowing for a direct comparison of their efficiency and pharmacokinetic properties.
| Compound Name | E3 Ligase Recruited | DC50 (Degradation Potency) | Dmax (Max Degradation) | Key Findings |
|---|---|---|---|---|
| SJF620 [1] | CRBN | 7.9 nM | 95% | Superior pharmacokinetic profile; potent degradation of both wild-type and C481S mutant BTK [1]. |
| SJF608 [1] | CRBN | 8.3 nM | 91% | Highly potent degrader; used as an intermediate comparison in the development of SJF620 [1]. |
| SJF678 [1] | VHL | 162 nM | 50% | Moderate degradation potency; part of the initial VHL ligand screening [1]. |
| SJF638 [1] | VHL | 374 nM | 49% | Lower degradation potency compared to CRBN-based degraders [1]. |
| MT802 [1] | CRBN | 6.2 nM | 99% | Initial lead compound; high degradation potency but unsuitable pharmacokinetics (e.g., high clearance, short half-life) [1]. |
The quantitative data in the table above was generated using the following standard experimental protocols, as detailed in the research publications.
Cellular Degradation Assay (DC50/Dmax) [1]:
Pharmacokinetic (PK) Profiling [1]:
BTK degraders, known as PROTACs (Proteolysis Targeting Chimeras), work fundamentally differently from traditional inhibitors like Ibrutinib. The following diagram illustrates the mechanism of action for CRBN-based BTK degraders like SJF620.
This catalytic mechanism allows BTK degraders to overcome a major limitation of covalent BTK inhibitors like Ibrutinib: resistance caused by the C481S mutation in the BTK gene [1] [2]. Since degraders do not rely on binding to this specific cysteine residue, they can effectively eliminate both the wild-type and mutant forms of the BTK protein.
| Inhibitor Name | Type / Generation | Binding Mode | Reported IC50 against BTK C481S | Development Stage / Notes |
|---|---|---|---|---|
| N-piperidine Ibrutinib hydrochloride [1] | Reversible Derivative | Reversible Covalent | 30.7 nM [1] | Research use only; used as a PROTAC ligand [1] |
| Ibrutinib [2] | 1st Generation | Irreversible Covalent | ~1,000 nM (1 μM) [2] | Clinically approved; susceptible to C481S resistance [2] [3] [4] |
| Rilzabrutinib [2] | Reversible Covalent | Reversible Covalent | 1.2 nM [2] | Phase 3 clinical trials for immune thrombocytopenia (ITP) [2] |
| Pirtobrutinib [5] | Non-Covalent / 2nd Generation | Reversible Non-Covalent | Not quantified in results | Clinically approved; designed to overcome C481S resistance [5] |
| Acalabrutinib [6] | 2nd Generation | Irreversible Covalent | Susceptible [6] | Clinically approved; also susceptible to C481S mutation [6] |
| Zanubrutinib [6] | 2nd Generation | Irreversible Covalent | Susceptible [6] | Clinically approved; also susceptible to C481S mutation [6] |
The quantitative data in the table primarily comes from cell-based assays that measure a compound's half-maximal inhibitory concentration (IC50). A lower IC50 indicates higher potency.
The following diagram illustrates the key mechanisms of BTK inhibition and how the C481S mutation causes resistance to irreversible inhibitors like Ibrutinib.
The core mechanism of resistance lies in the binding mode:
Based on the search results, here is the quantitative data available for N-piperidine Ibrutinib hydrochloride:
| Property | Data | Context / Significance |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₆O·HCl [1] [2] | Hydrochloride salt form of the compound. |
| Molecular Weight | 422.91 g/mol [1] [2] | --- |
| IC₅₀ (Wild-Type BTK) | 51.0 nM [1] [2] | Measures potency against the standard form of the Bruton's Tyrosine Kinase target. |
| IC₅₀ (BTK C481S Mutant) | 30.7 nM [1] [2] | Significant as it shows retained activity against a common mutation that confers resistance to Ibrutinib [3] [4]. |
| Primary Documented Use | Intermediate in PROTAC synthesis [1] | Serves as a building block for BTK-targeting Proteolysis Targeting Chimeras (e.g., SJF620). |
| Aqueous Solubility | ~85 mg/mL (~201 mM) [1] | High solubility, which is a positive characteristic for formulating compounds for in vivo studies. |
While direct xenograft data is unavailable, the search results provide insight into the compound's nature and related experimental models.
This methodology can be applied to validate N-piperidine Ibrutinib HCl by assessing its ability to inhibit tumor growth in a BTK-dependent model.
The promising in vitro inhibitory activity, particularly against the resistance-associated C481S BTK mutant, provides a strong rationale for further in vivo testing [1] [2]. Its primary use as a PROTAC intermediate suggests its main value may lie in degrading BTK protein rather than merely inhibiting it, a potentially superior therapeutic strategy [1].
To build a comprehensive comparison guide, you may need to explore these options: